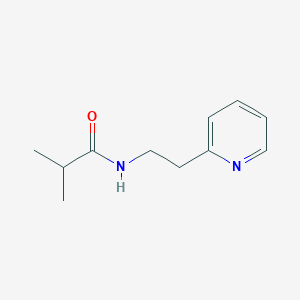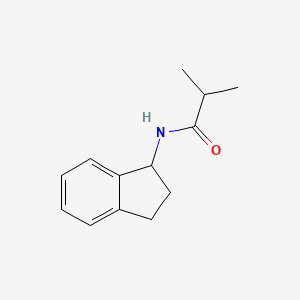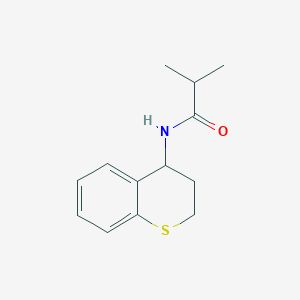
N-(3,4-dihydro-2H-thiochromen-4-yl)-2-methylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dihydro-2H-thiochromen-4-yl)-2-methylpropanamide, also known as DTTCA, is a synthetic compound that has been recently studied for its potential applications in scientific research. DTTCA belongs to the thiochromene class of compounds and has been shown to have unique biochemical and physiological effects that make it an interesting target for further investigation.
作用机制
N-(3,4-dihydro-2H-thiochromen-4-yl)-2-methylpropanamide's mechanism of action is not fully understood, but it is believed to involve the modulation of the sigma-1 receptor. The sigma-1 receptor is known to interact with various proteins and ion channels in the cell, which can affect cellular signaling pathways and ultimately lead to changes in physiological processes.
Biochemical and Physiological Effects
N-(3,4-dihydro-2H-thiochromen-4-yl)-2-methylpropanamide has been shown to have a number of biochemical and physiological effects, including the modulation of calcium signaling, the inhibition of oxidative stress, and the promotion of cell survival. These effects are thought to be mediated through the sigma-1 receptor, although other mechanisms may also be involved.
实验室实验的优点和局限性
One advantage of using N-(3,4-dihydro-2H-thiochromen-4-yl)-2-methylpropanamide in lab experiments is its high affinity for the sigma-1 receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. However, one limitation of N-(3,4-dihydro-2H-thiochromen-4-yl)-2-methylpropanamide is its relatively low potency, which may make it less effective in certain experimental settings.
未来方向
There are a number of potential future directions for research on N-(3,4-dihydro-2H-thiochromen-4-yl)-2-methylpropanamide. One area of interest is the development of more potent analogs of N-(3,4-dihydro-2H-thiochromen-4-yl)-2-methylpropanamide that can be used in a wider range of experimental settings. Another area of interest is the investigation of N-(3,4-dihydro-2H-thiochromen-4-yl)-2-methylpropanamide's potential therapeutic applications in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand N-(3,4-dihydro-2H-thiochromen-4-yl)-2-methylpropanamide's mechanism of action and its effects on cellular signaling pathways.
合成方法
N-(3,4-dihydro-2H-thiochromen-4-yl)-2-methylpropanamide can be synthesized through a multi-step process that involves the reaction of 2-methylpropanoic acid with thiochromene-4-carboxylic acid. The resulting intermediate is then treated with thionyl chloride to produce the corresponding acid chloride, which is then reacted with 2-amino-N-methylpropanamide to yield N-(3,4-dihydro-2H-thiochromen-4-yl)-2-methylpropanamide.
科学研究应用
N-(3,4-dihydro-2H-thiochromen-4-yl)-2-methylpropanamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is involved in various physiological processes, including pain perception, memory, and mood regulation. N-(3,4-dihydro-2H-thiochromen-4-yl)-2-methylpropanamide has also been shown to have neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
N-(3,4-dihydro-2H-thiochromen-4-yl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NOS/c1-9(2)13(15)14-11-7-8-16-12-6-4-3-5-10(11)12/h3-6,9,11H,7-8H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGLUZJBCPVGFND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1CCSC2=CC=CC=C12 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dihydro-2H-thiochromen-4-yl)-2-methylpropanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,4,5-trichloro-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B7463480.png)
![2-[(4-Methylphenyl)methylsulfanyl]acetamide](/img/structure/B7463482.png)
![4-tert-butyl-N-[2-chloro-5-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B7463489.png)
![3-{2-chloroimidazo[1,2-a]pyridin-3-yl}-2-cyano-N-(propan-2-yl)prop-2-enamide](/img/structure/B7463490.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4-dimethylbenzenesulfonamide](/img/structure/B7463500.png)
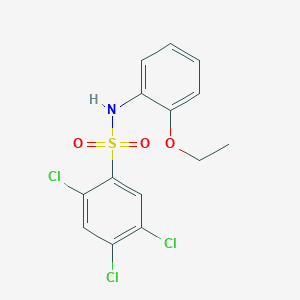
![[2-[2-(4-fluorobenzoyl)hydrazinyl]-2-oxoethyl] (E)-2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]prop-2-enoate](/img/structure/B7463513.png)
![2-[(3,4-Dimethylphenyl)methylsulfonyl]pyridine](/img/structure/B7463514.png)
![6-[2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]-3H-1,3-benzoxazol-2-one](/img/structure/B7463528.png)
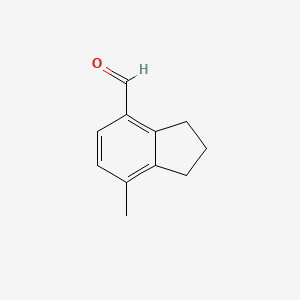
![8-Methyl-3-[[methyl-[(1-phenylpyrazol-4-yl)methyl]amino]methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B7463538.png)
